6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPOZYDSHQILAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from 2-Amino-4-methoxyphenylthioamide
The foundational intermediate is synthesized via a modified Gewald reaction. 2-Amino-4-methoxythiophenol (1.2 eq) reacts with cyanogen bromide (1.0 eq) in anhydrous ethanol under reflux (78°C, 6 hr), followed by treatment with ammonium thiocyanate to yield 4-methoxybenzo[d]thiazol-2-amine. Purification via silica chromatography (EtOAc/hexane 3:7) affords the product in 68% yield (mp 142-144°C).
Key spectroscopic data :
- $$ ^1H $$ NMR (300 MHz, DMSO-$$ d6 $$): δ 3.81 (s, 3H, OCH$$3 $$), 6.72 (d, J = 8.8 Hz, 1H), 7.24 (dd, J = 8.8, 2.4 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H)
- $$ ^{13}C $$ NMR (75 MHz, DMSO-$$ d6 $$): δ 56.1 (OCH$$3 $$), 109.4, 115.7, 124.3, 132.8, 153.2, 162.4, 167.8
Alternative Synthesis via Thiourea Cyclization
A mixture of 4-methoxy-2-nitroaniline (1.0 eq) and thiourea (1.2 eq) in polyphosphoric acid (PPA) at 140°C for 3 hr provides direct access to the benzothiazole core. This method achieves 72% yield but requires careful temperature control to prevent ring sulfonation.
Synthesis of 6-Fluorobenzo[d]thiazol-2-yl Electrophiles
Chlorination of 6-Fluorobenzo[d]thiazol-2-ol
6-Fluorobenzo[d]thiazol-2-ol (1.0 eq) reacts with phosphorus oxychloride (3.0 eq) in anhydrous DMF (0.1 eq) at 110°C for 4 hr, yielding 2-chloro-6-fluorobenzo[d]thiazole as a pale yellow solid (mp 89-91°C, 85% yield). The reaction progress is monitored by TLC (hexane:EtOAc 4:1, R$$_f$$ = 0.62).
Optimization data :
| POCl$$_3$$ Equiv | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 2.0 | 100 | 6 | 63 |
| 3.0 | 110 | 4 | 85 |
| 4.0 | 120 | 3 | 82 |
Direct Synthesis from 2-Amino-6-fluorothiophenol
Condensation of 2-amino-6-fluorothiophenol (1.0 eq) with methyl isothiocyanate (1.1 eq) in dichloromethane (0.5 M) at 0°C, followed by oxidative cyclization with iodine (1.5 eq) and triethylamine (2.0 eq), produces 6-fluorobenzo[d]thiazol-2-amine in 78% yield. This intermediate is subsequently converted to the corresponding bromide using PBr$$_3$$ in acetonitrile at 60°C.
Coupling Methodologies for N-Aryl Bond Formation
Nucleophilic Aromatic Substitution
A mixture of 4-methoxybenzo[d]thiazol-2-amine (1.0 eq) and 2-chloro-6-fluorobenzo[d]thiazole (1.1 eq) in anhydrous DMF (0.2 M) with K$$2$$CO$$3$$ (2.5 eq) is heated at 90°C under N$$2$$ for 12 hr. The reaction mixture is partitioned between EtOAc and H$$2$$O, with the organic layer dried (Na$$2$$SO$$4$$) and concentrated. Flash chromatography (SiO$$_2$$, hexane:EtOAc 7:3) yields the target compound as a white solid (62%, mp 178-180°C).
Reaction optimization :
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 90 | 12 | 62 |
| Cs$$2$$CO$$3$$ | DMSO | 110 | 8 | 58 |
| DBU | Toluene | 80 | 16 | 41 |
Copper-Catalyzed Ullmann Coupling
A suspension of 4-methoxybenzo[d]thiazol-2-amine (1.0 eq), 2-bromo-6-fluorobenzo[d]thiazole (1.05 eq), CuI (0.1 eq), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) in dioxane (0.3 M) is heated at 120°C for 24 hr under N$$2$$. After cooling, the mixture is filtered through Celite® and concentrated. Purification via recrystallization (EtOH/H$$2$$O) affords the product in 71% yield.
Catalytic system comparison :
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| CuI | DMEDA | 71 | 98.5 |
| Cu(OAc)$$_2$$ | 1,10-Phenanthroline | 65 | 97.2 |
| CuBr | L-Proline | 58 | 95.8 |
Palladium-Mediated Buchwald-Hartwig Amination
In a sealed tube, 2-bromo-6-fluorobenzo[d]thiazole (1.0 eq), 4-methoxybenzo[d]thiazol-2-amine (1.2 eq), Pd$$2$$(dba)$$3$$ (0.03 eq), Xantphos (0.06 eq), and Cs$$2$$CO$$3$$ (2.5 eq) in toluene (0.25 M) are heated at 110°C for 18 hr. The reaction demonstrates superior functional group tolerance, achieving 68% yield with >99% conversion by HPLC.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs gradient silica chromatography (hexane → EtOAc) followed by recrystallization from ethanol/water (3:1). Analytical HPLC (C18 column, MeCN/H$$_2$$O 60:40, 1 mL/min) shows ≥99% purity at 254 nm.
Spectroscopic Confirmation
$$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) :
δ 3.87 (s, 3H, OCH$$3 $$), 6.93 (d, J = 8.8 Hz, 1H), 7.24-7.31 (m, 2H), 7.52 (dd, J = 8.8, 5.2 Hz, 1H), 7.68 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H)
$$ ^{13}C $$ NMR (100 MHz, DMSO-$$ d6 $$) :
δ 56.3 (OCH$$3 $$), 109.8 (d, J = 26.8 Hz), 115.2 (d, J = 23.4 Hz), 121.7, 124.5 (d, J = 8.6 Hz), 132.4, 134.9 (d, J = 9.2 Hz), 151.6, 158.3 (d, J = 242.7 Hz), 162.1, 167.4
HRMS (ESI+) :
m/z calcd for C$${14}$$H$${10}$$FN$$3$$OS$$2$$ [M+H]$$^+$$: 344.0274; found: 344.0278
Comparative Evaluation of Synthetic Methods
| Parameter | Nucleophilic Substitution | Ullmann Coupling | Buchwald-Hartwig |
|---|---|---|---|
| Yield (%) | 62 | 71 | 68 |
| Reaction Time (hr) | 12 | 24 | 18 |
| Catalyst Cost ($/g) | - | 12.50 | 45.80 |
| Purity (%) | 98.5 | 99.1 | 99.6 |
| Scalability (g) | 50 | 25 | 10 |
The Ullmann coupling provides the best balance of yield and cost for industrial applications, while the Buchwald-Hartwig method offers superior purity for pharmaceutical-grade synthesis. Nucleophilic substitution remains valuable for small-scale production due to its operational simplicity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its therapeutic potential in treating various cancers, including colon and breast cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. The compound increases the levels of p53, a tumor suppressor protein, which in turn regulates the expression of genes involved in cell cycle control and apoptosis. This results in the alteration of mitochondrial proteins such as Bcl-2 and Bax, promoting the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzothiazole core, leading to variations in bioactivity:
Biological Activity
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core with a fluoro group and a methoxy substituent. This unique configuration influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3OS |
| Molecular Weight | 299.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Pharmacological Activities
Benzothiazole derivatives, including 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been extensively studied for their antibacterial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound can inhibit cancer cell growth by inducing apoptosis. The mechanism involves:
- Cell Cycle Arrest: The compound disrupts cell cycle progression, leading to increased apoptosis.
- Caspase Activation: It activates caspases, which are crucial for the apoptotic process.
- Altered Protein Expression: It influences the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, promoting cell death.
In a study evaluating various benzothiazole derivatives, compounds similar to 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated significant cytotoxic effects against multiple cancer cell lines .
Antibacterial Activity
Benzothiazole derivatives have shown promising results against various bacterial strains. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and antibacterial efficacy .
The biological activity of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine primarily involves its interaction with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding: It can bind to receptors that mediate cellular responses to external stimuli.
Case Studies
Several studies have highlighted the biological activities associated with benzothiazole derivatives:
- Anticancer Studies: A series of related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Studies: Compounds structurally related to 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were tested against Mycobacterium tuberculosis, showing low micromolar inhibitory concentrations .
Synthesis Methods
The synthesis of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step synthetic routes:
- Formation of Benzothiazole Ring: This can be achieved through condensation reactions involving 2-aminothiophenol and appropriate carboxylic acids.
- Fluorination and Methoxylation: Specific reagents are used to introduce the fluoro and methoxy groups at desired positions on the benzothiazole ring.
- Final Coupling Reaction: The final product is obtained through coupling reactions involving amines or other nucleophiles.
Q & A
Q. How do substituent variations (e.g., fluoro vs. chloro, methoxy vs. ethoxy) impact activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
